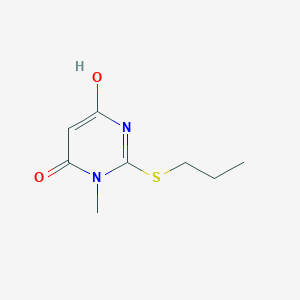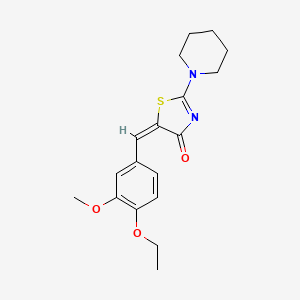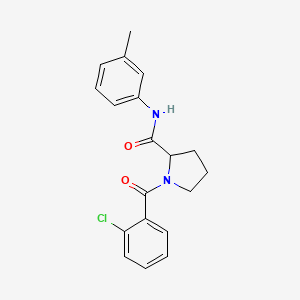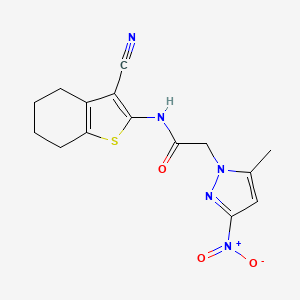
6-hydroxy-3-methyl-2-(propylthio)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-3-methyl-2-(propylthio)-4(3H)-pyrimidinone, commonly known as PMP, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PMP exhibits a wide range of biological activities, making it a promising candidate for the development of novel drugs.
Mechanism of Action
The exact mechanism of action of PMP is not fully understood, but it is believed to act by modulating various signaling pathways involved in cell growth and survival. PMP has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
PMP has been found to have a wide range of biochemical and physiological effects, including the inhibition of reactive oxygen species (ROS) production, the modulation of inflammatory cytokines, and the inhibition of angiogenesis. PMP has also been shown to enhance the activity of antioxidant enzymes, leading to increased cellular protection against oxidative stress.
Advantages and Limitations for Lab Experiments
PMP has several advantages as a research tool, including its low toxicity and high solubility in water. However, its limited stability and short half-life in vivo can make it challenging to use in experiments. Additionally, the high cost of synthesis can limit its accessibility for some researchers.
Future Directions
There are several future directions for research on PMP, including the development of novel derivatives with improved stability and efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of PMP and to identify its potential therapeutic applications in various diseases. The use of PMP in combination with other drugs or therapies may also be explored to enhance its effectiveness.
Synthesis Methods
The synthesis of PMP involves the reaction of 2-amino-4-methyl-6-propylthiopyrimidine with hydrogen peroxide in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain PMP in high yield and purity.
Scientific Research Applications
PMP has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential chemotherapeutic agent. PMP has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
6-hydroxy-3-methyl-2-propylsulfanylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-4-13-8-9-6(11)5-7(12)10(8)2/h5,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUMDBNIXUEUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC(=O)N1C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6103812.png)

![3-phenyl-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6103824.png)
![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B6103832.png)
![2-[(benzylthio)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B6103835.png)
![ethyl 1-ethyl-2-methyl-5-[(4-nitrobenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B6103844.png)
![(4-chloro-2-methylphenyl){1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6103848.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(2-phenylethyl)morpholine](/img/structure/B6103858.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide](/img/structure/B6103866.png)
![1-[2-(4-morpholinyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B6103870.png)
![2-benzyl-4-[(4-pyridinylthio)acetyl]morpholine](/img/structure/B6103877.png)
![5-bromo-2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B6103883.png)